Cleomiscosin A

Description

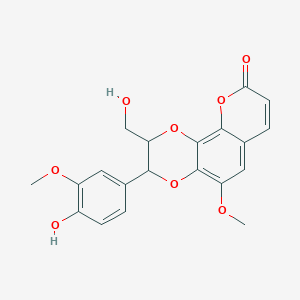

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-20-18-11(4-6-16(23)27-18)8-14(25-2)19(20)28-17/h3-8,15,17,21-22H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBGWPJNUZMLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76948-72-6 | |

| Record name | Cleomiscosin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076948726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Cleomiscosin A: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleomiscosin A, a naturally occurring coumarinolignan, has emerged as a molecule of significant interest in the field of phytochemistry and drug discovery. First isolated in the early 1980s, this compound has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This technical guide provides a comprehensive overview of the discovery of this compound, its diverse natural sources, detailed experimental protocols for its isolation, and an exploration of its known biological signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and key experimental and biological pathways are visualized through detailed diagrams.

Discovery and Structural Elucidation

This compound was first discovered and isolated from the seeds of Cleome viscosa Linn. by a team of researchers led by A. B. Ray. Their seminal work, published in a 1980 communication in Tetrahedron Letters, and a more detailed follow-up in Tetrahedron in 1985, laid the foundation for our understanding of this compound. The structural elucidation was achieved through a combination of spectroscopic techniques, including UV-Vis, IR, ¹H NMR, ¹³C NMR, and mass spectrometry, alongside chemical degradation studies. These analyses revealed this compound to be a coumarinolignan, a class of natural products characterized by a fused coumarin (B35378) and phenylpropanoid skeleton.

Natural Sources of this compound

This compound has been identified in a variety of plant species, indicating a widespread distribution in the plant kingdom. The primary and most well-documented source remains the seeds of Cleome viscosa. However, it has also been isolated from several other plants. The yields of this compound can vary significantly depending on the plant part, geographical location, and extraction method employed.

Table 1: Natural Sources and Yield of this compound

| Plant Species | Family | Plant Part | Extraction Method | Yield of this compound | Reference(s) |

| Cleome viscosa Linn. | Capparidaceae | Seeds | Methanol (B129727) Extraction, Column Chromatography | Not explicitly quantified as a percentage of raw material in reviewed literature. HPLC methods for quantification have been developed. | [1][2] |

| Acer okamotoanum Nakai | Aceraceae | Leaf and Twig | Methanol Extraction, Column Chromatography | Not explicitly quantified as a percentage of raw material in reviewed literature. | |

| Buxus sinica (Rehder & E.H.Wilson) M.Cheng | Buxaceae | Herbs | Not specified | Not explicitly quantified as a percentage of raw material in reviewed literature. | |

| Erycibe obtusifolia Benth. | Convolvulaceae | Not specified | Not specified | Not explicitly quantified as a percentage of raw material in reviewed literature. | |

| Hibiscus taiwanensis S.Y.Hu | Malvaceae | Not specified | Not specified | Not explicitly quantified as a percentage of raw material in reviewed literature. | |

| Brucea mollis Wall. ex Kurz | Simaroubaceae | Stems | Not specified | Not explicitly quantified as a percentage of raw material in reviewed literature. |

Experimental Protocols

The isolation and purification of this compound are crucial for its further study and potential therapeutic applications. The following protocols are synthesized from established methodologies for the extraction of coumarinolignoids from Cleome viscosa seeds.

Extraction of Crude Coumarinolignoids

This protocol details a standard laboratory-scale extraction of a crude mixture of coumarinolignoids, including this compound, from the seeds of Cleome viscosa.[1]

Workflow for Crude Extraction

Caption: Workflow for the crude extraction of coumarinolignoids.

Purification of this compound by Column Chromatography

The crude extract obtained is a complex mixture and requires further purification to isolate this compound. Column chromatography is a standard and effective method for this purpose.

Protocol:

-

Preparation of the Column: A silica (B1680970) gel (60-120 mesh) column is prepared using a suitable solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. The polarity is gradually increased to separate the different components of the extract.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light. Fractions containing compounds with similar Rf values to a this compound standard are pooled together.

-

Crystallization: The pooled fractions containing this compound are concentrated under reduced pressure, and the residue is crystallized from a suitable solvent system (e.g., chloroform-methanol) to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is essential for the accurate quantification of this compound in plant extracts. The following method has been reported for the analysis of this compound in Cleome viscosa seeds.

Table 2: HPLC Parameters for Quantification of this compound

| Parameter | Specification |

| Instrument | HPLC system with a photodiode array (PDA) detector |

| Column | Waters Symmetry C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of [acetonitrile-methanol (1:2, v/v)] and [acetic acid-water (0.5:99.5, v/v)] in a 40:60 ratio |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 326 nm |

| Injection Volume | 20 µL |

| Quantification | Based on a calibration curve generated with a pure standard of this compound |

Biological Activity and Signaling Pathways

This compound has been reported to possess several biological activities, with its anti-inflammatory properties being the most studied. While the precise molecular mechanisms of pure this compound are still under investigation, studies on mixtures of cleomiscosins and related coumarinolignoids suggest the involvement of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Anti-inflammatory Mechanism of Action

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers intracellular signaling cascades, leading to the activation of transcription factors like NF-κB and the p38 MAPK. These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). This compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in these pathways, thereby reducing the production of these inflammatory mediators.[3][4]

Proposed Signaling Pathway of this compound's Anti-inflammatory Action

Caption: Proposed anti-inflammatory signaling pathway modulated by this compound.

Conclusion

This compound stands out as a natural product with considerable therapeutic potential, particularly in the realm of inflammatory diseases. Its discovery from Cleome viscosa has paved the way for further phytochemical investigations into a variety of plant species. While detailed quantitative data on its yield from different sources remain an area for further research, established protocols for its isolation and quantification provide a solid foundation for future studies. The elucidation of its precise molecular mechanisms of action, particularly its interaction with the NF-κB and MAPK signaling pathways, will be critical in advancing this compound from a promising phytochemical to a potential therapeutic agent. This technical guide serves as a comprehensive resource for researchers dedicated to unlocking the full potential of this intriguing natural compound.

References

A Technical Guide to the Isolation of Cleomiscosin A from Cleome viscosa

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for isolating Cleomiscosin A, a coumarinolignan of significant scientific interest, from the plant Cleome viscosa. This compound has demonstrated notable anti-inflammatory and antioxidant properties, making it a valuable compound for further investigation in drug discovery and development.[1][2] This guide synthesizes established protocols from scientific literature, presenting quantitative data, detailed experimental procedures, and logical workflows to ensure a reproducible process.

Data Presentation

Quantitative data is crucial for the successful replication and optimization of natural product isolation. The following tables summarize the key physicochemical properties of this compound and the comparative efficiency of various extraction solvents.

Table 1: Physicochemical Properties of this compound

This table outlines the fundamental chemical and physical characteristics of the target compound.

| Property | Value | Reference |

| CAS Number | 76948-72-6 | [1][3] |

| Molecular Formula | C₂₀H₁₈O₈ | [1][3] |

| Molecular Weight | 386.4 g/mol | [1] |

| Compound Type | Coumarinolignan | [4] |

| Purity (Commercial) | 95% ~ 99% | [3] |

| Appearance | Powder | |

| IUPAC Name | (2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-[4][5]dioxino[2,3-h]chromen-9-one | [1] |

Table 2: Extraction Yield from Cleome viscosa with Various Solvents

The choice of solvent significantly impacts the yield of the crude extract. Polar solvents generally provide a higher extraction yield from the whole plant.[5]

| Solvent System | Extraction Method | Plant Part | Percentage Yield (w/w) | Reference |

| Methanol (B129727) | Soxhlet | Whole Plant | 18.6% | [5] |

| Aqueous | Soxhlet | Whole Plant | 18.0% | [5] |

| Ethyl Acetate (B1210297) | Soxhlet | Whole Plant | 2.0% | [5] |

| n-Hexane | Soxhlet | Whole Plant | 0.6% | [5] |

| Methanol | Soxhlet | Leaves | 46.11% | [5] |

Table 3: Spectroscopic Data for Structural Elucidation of this compound

The structure of this compound is typically confirmed through a combination of spectroscopic methods.[2][3] While specific peak assignments are determined in individual research settings, the required techniques are listed below.

| Technique | Purpose | Reference |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | [3] |

| ¹H NMR Spectroscopy | Elucidates the proton framework of the molecule. | [2] |

| ¹³C NMR Spectroscopy | Determines the carbon skeleton of the molecule. | [2] |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | [2] |

Experimental Protocols

The following sections detail a synthesized, multi-stage protocol for the isolation and purification of this compound from Cleome viscosa. The process begins with raw plant material and progresses through extraction, fractionation, and chromatographic purification.

Plant Material Preparation

Proper preparation of the plant material is the foundational step for efficient extraction.

-

Collection : Healthy, disease-free Cleome viscosa plants should be collected. The seeds are reported to be a primary source of cleomiscosins.[5]

-

Drying : The collected plant material must be shade-dried to prevent the degradation of thermolabile phytochemicals.[5]

-

Grinding : The dried material is pulverized into a coarse powder using a mechanical grinder. This increases the surface area, allowing for more efficient solvent penetration and extraction.[5]

Extraction

A Soxhlet extraction using methanol is a highly effective method for obtaining the crude extract containing this compound.[5]

-

Apparatus : 5L Soxhlet apparatus.

-

Procedure :

-

Accurately weigh 500 g of the powdered Cleome viscosa material.[5]

-

Place the powder into a thimble and insert it into the main chamber of the Soxhlet extractor.[5]

-

Fill the distilling flask with 5L of methanol.[5]

-

Heat the solvent to reflux. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble, extracting the soluble compounds.[5]

-

Continue the extraction for approximately 72 hours, or until the solvent in the siphoning tube runs clear, indicating a complete extraction.[5]

-

After extraction, concentrate the methanolic extract under vacuum using a rotary evaporator to obtain a viscous residue.[6]

-

Purification and Isolation

A multi-step purification process is required to isolate this compound from the complex crude extract. This typically involves defatting (especially for seeds), liquid-liquid partitioning, and sequential chromatographic techniques.

-

Extract the powdered seeds with a non-polar solvent, such as hexane (B92381), in a Soxhlet apparatus to remove oils and fats.[6]

-

Continue the extraction until the solvent runs clear.[6]

-

Discard the hexane extract and air-dry the defatted seed powder before proceeding with methanolic extraction as described in section 2.2.[6]

-

Suspend the concentrated viscous residue from the methanolic extraction in water.[6]

-

Partition the aqueous suspension sequentially with solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate.[6]

-

Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This compound is expected to be enriched in the ethyl acetate fraction.[6]

-

Prepare a silica (B1680970) gel (60-120 or 100-200 mesh) column.[5][6]

-

Concentrate the enriched ethyl acetate fraction to dryness and dissolve it in a minimal amount of the initial mobile phase.[5]

-

Load the dissolved sample onto the column.[5]

-

Elute the column with a gradient of solvents, gradually increasing polarity. A common system involves starting with n-hexane:chloroform, followed by chloroform:ethyl acetate, and then ethyl acetate:methanol.[5]

-

Collect fractions and monitor them by TLC to identify and pool those containing this compound.[5]

-

Combine and concentrate the pooled fractions from column chromatography.[5]

-

Further purify this concentrate using a preparative reverse-phase HPLC system.[5]

-

Column : A C18 column is typically used for this separation.[5]

-

Mobile Phase : A gradient elution system is effective, commonly consisting of acetonitrile (B52724) and water, often with 0.1% or 0.2% formic acid added to improve peak shape.[5][6]

-

Detection : Monitor the elution profile using a UV detector.

-

-

Collect the peak corresponding to this compound.

-

Concentrate the collected HPLC fraction to dryness.[6]

-

Crystallize the purified compound from a suitable solvent system, such as a methanol/chloroform mixture, to obtain pure this compound.[6]

-

Dry the resulting crystals under a vacuum.[6]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological interactions.

Studies have shown that a mixture of coumarinolignoids, including this compound, can significantly decrease the expression of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner.[4] The mechanism is believed to involve the inhibition of intracellular signaling pathways that lead to the production and secretion of these cytokines.[4][7]

References

- 1. This compound | C20H18O8 | CID 442510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:76948-72-6 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. CAS 76948-72-6 | this compound [phytopurify.com]

- 4. staff.cimap.res.in [staff.cimap.res.in]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cleomiscosin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleomiscosin A, a naturally occurring coumarinolignan, has garnered significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound. It details the precise spatial arrangement of its atoms, confirmed as (2R, 3R), and presents a compilation of spectroscopic data for its unambiguous identification. Furthermore, this document outlines the key experimental protocols employed for the isolation, purification, and structural elucidation of this intricate molecule, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Nomenclature

This compound is a complex heterocyclic compound with the molecular formula C₂₀H₁₈O₈.[1] Its systematic IUPAC name is (2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1][2]benzodioxin-9-one.[1] The molecule features a fused five-ring system, including a chromen-9-one (coumarin) nucleus, a 1,4-dioxane (B91453) ring, and a dihydropyran ring, substituted with a guaiacyl (4-hydroxy-3-methoxyphenyl) group and a hydroxymethyl group.

The core structure of this compound is depicted below:

Caption: Chemical Structure of this compound

Stereochemistry and Absolute Configuration

This compound possesses two chiral centers at the C-2 and C-3 positions of the dihydropyran ring. The absolute configuration of naturally occurring this compound has been unequivocally established as (2R, 3R) .[1] This specific stereoisomer is crucial for its biological activity. The relative stereochemistry is trans, with the hydroxymethyl group at C-2 and the guaiacyl group at C-3 occupying pseudo-equatorial positions in the most stable chair-like conformation of the dihydropyran ring.

Its epimer, 8'-epi-cleomiscosin A, which has the (2S, 3R) configuration, has also been isolated from natural sources, highlighting the importance of precise stereochemical assignment.

Spectroscopic Data for Structural Elucidation

The structure of this compound has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, uniformly reported dataset is not available across all literature, the following table summarizes representative ¹H and ¹³C NMR spectral data for this compound, compiled from various sources. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data of this compound

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 2 | 161.0 | - |

| 3 | 113.2 | 6.25 (d, J=9.5) |

| 4 | 143.8 | 7.65 (d, J=9.5) |

| 4a | 114.2 | - |

| 5 | 148.5 | - |

| 6 | 112.8 | 6.85 (s) |

| 7 | 144.5 | - |

| 8 | 101.5 | 6.80 (s) |

| 8a | 151.8 | - |

| 2' | 76.5 | 4.20 (m) |

| 3' | 79.8 | 4.75 (d, J=8.0) |

| 7' | 62.5 | 3.80 (m) |

| 1'' | 130.5 | - |

| 2'' | 110.2 | 6.95 (d, J=2.0) |

| 3'' | 147.8 | - |

| 4'' | 146.5 | - |

| 5'' | 115.5 | 6.88 (d, J=8.0) |

| 6'' | 119.5 | 6.90 (dd, J=8.0, 2.0) |

| 5-OCH₃ | 56.2 | 3.90 (s) |

| 3''-OCH₃ | 56.0 | 3.85 (s) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺ | 387.1074 | 387.1071 |

| ESI+ | [M+Na]⁺ | 409.0893 | 409.0891 |

| ESI- | [M-H]⁻ | 385.0929 | 385.0925 |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a plant source, such as Cleome viscosa.

Caption: Experimental Workflow for Isolation and Purification

-

Plant Material Preparation: The air-dried and powdered plant material (e.g., seeds or aerial parts) is subjected to extraction.

-

Soxhlet Extraction: The powdered material is extracted exhaustively with methanol in a Soxhlet apparatus for approximately 48-72 hours.

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, for instance, a mixture of chloroform and methanol with increasing polarity, is used to separate the components.

-

Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions rich in this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 reverse-phase column using a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

-

Crystallization: The purified this compound is crystallized from an appropriate solvent system (e.g., methanol-chloroform) to obtain a pure crystalline solid.

Determination of Absolute Stereochemistry

The definitive determination of the (2R, 3R) absolute configuration of this compound relies on X-ray crystallography.

Caption: Workflow for Stereochemical Determination

-

Single Crystal Growth: High-quality single crystals of pure this compound are grown by slow evaporation of a suitable solvent.

-

X-ray Diffraction: A selected crystal is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates.

-

Absolute Configuration Assignment: For a non-centrosymmetric space group, the absolute configuration is determined, often by analyzing the anomalous dispersion effects, which can be quantified by the Flack parameter. A Flack parameter close to zero for the assigned configuration confirms its correctness.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and stereochemistry of this compound. The well-defined (2R, 3R) absolute configuration, along with the comprehensive spectroscopic and experimental data presented, serves as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of this promising natural product and its analogues. The provided protocols offer a practical framework for the isolation and structural verification of this compound, facilitating further investigations into its therapeutic potential.

References

Cleomiscosin A: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin A is a naturally occurring coumarinolignan, a class of compounds characterized by the fusion of a coumarin (B35378) and a phenylpropanoid unit.[1] It has been isolated from various plant species, including Macaranga adenantha, Acer okamotoanum, and Cleome viscosa.[2][3] This compound has garnered significant interest in the scientific community due to its diverse biological activities, most notably its anti-inflammatory, antioxidant, and potential antitumor properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known signaling pathways.

Physicochemical Properties

This compound is a white to off-white powder. Its core structure is a complex heterocyclic system, which dictates its physical and chemical behavior. A summary of its key properties is presented below.

Data Summary

The following table summarizes the known quantitative physical and chemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₈O₈ | [1] |

| Molecular Weight | 386.36 g/mol | [1] |

| CAS Number | 76948-72-6 | [1] |

| Appearance | White to Off-White Powder | - |

| Melting Point | 249-250 °C | [4] |

| Boiling Point | 632.7 ± 55.0 °C (Predicted) | - |

| Density | 1.403 g/cm³ (Predicted) | - |

| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate (B1210297), and acetone. | - |

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. While specific spectral data with precise chemical shifts and absorption maxima are not consistently reported across publicly available literature, the methodologies are well-established for the characterization of this compound and its derivatives.

-

¹H and ¹³C NMR Spectroscopy: These techniques are crucial for determining the carbon-hydrogen framework of the molecule, including the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups, by their characteristic vibrational frequencies.

-

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule and is particularly useful for analyzing the conjugated systems present in the coumarin and phenylpropanoid moieties.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the precise molecular weight and fragmentation pattern of this compound, further confirming its molecular formula and structural features.

Experimental Protocols

Isolation and Purification of this compound from Macaranga adenantha

The following protocol is a representative method for the isolation and purification of this compound from plant material.

1. Extraction:

- Air-dry the branches of Macaranga adenantha and grind them into a coarse powder.

- Extract the powdered plant material exhaustively with 95% ethanol (B145695) at room temperature.

- Concentrate the resulting extract under reduced pressure to obtain a crude residue.

2. Fractionation:

- Suspend the crude residue in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

- Concentrate the ethyl acetate fraction, which is expected to contain this compound.

3. Chromatographic Purification:

- Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

- Elute the column with a gradient solvent system, typically starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

- Monitor the collected fractions by Thin Layer Chromatography (TLC).

- Combine fractions containing the compound of interest.

4. Final Purification:

- Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) or repeated column chromatography on Sephadex LH-20 to yield pure this compound.

5. Structure Identification:

- Confirm the identity and purity of the isolated this compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[2][3]

plant [label="Powdered Macaranga adenantha"];

extraction [label="Extraction with 95% Ethanol"];

crude_extract [label="Crude Ethanol Extract"];

partition [label="Solvent Partitioning"];

etOAc_fraction [label="Ethyl Acetate Fraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

silica_gel [label="Silica Gel Column Chromatography"];

fractions [label="Collected Fractions"];

tlc [label="TLC Monitoring"];

purified_fractions [label="Combined Fractions"];

final_purification [label="Preparative HPLC / Sephadex LH-20"];

cleomiscosin_a [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

characterization [label="Spectroscopic Characterization (NMR, MS, IR)"];

plant -> extraction;

extraction -> crude_extract;

crude_extract -> partition;

partition -> etOAc_fraction;

etOAc_fraction -> silica_gel;

silica_gel -> fractions;

fractions -> tlc;

tlc -> purified_fractions;

purified_fractions -> final_purification;

final_purification -> cleomiscosin_a;

cleomiscosin_a -> characterization;

}

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) secretion.[2] While the precise molecular mechanism for this compound is still under investigation, related coumarinolignans are known to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]

Inhibition of TNF-α via the NF-κB Pathway

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK (IκB kinase) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including the gene for TNF-α, thereby inducing its transcription and subsequent secretion.

This compound is thought to exert its anti-inflammatory effect by interfering with this pathway. By inhibiting the activation of NF-κB, this compound can downregulate the expression of TNF-α and other pro-inflammatory mediators.[2][5]

Synthesis

While the total synthesis of this compound is complex, synthetic strategies for its derivatives have been reported. These syntheses often involve the coupling of a coumarin precursor with a suitably functionalized phenylpropanoid derivative. Key reactions in such synthetic routes may include electrophilic substitution to introduce functional groups onto the coumarin ring, followed by condensation or cyclization reactions to form the complete coumarinolignan skeleton. The development of efficient and stereoselective synthetic methods is an active area of research, aiming to provide access to larger quantities of this compound and its analogs for further biological evaluation.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. Its well-defined chemical structure and known biological activities make it an attractive lead compound for further development. This technical guide has provided a summary of its core physical and chemical properties, along with methodologies for its isolation and insights into its mechanism of action. Further research is warranted to fully elucidate its pharmacological profile and to develop robust synthetic routes for its large-scale production.

References

- 1. This compound | C20H18O8 | CID 442510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Chemical constituents from branch of Macaranga adenantha and their TNF-alpha inhibitory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calycosin modulates inflammation via suppressing TLR4/NF-κB pathway and promotes bone formation to ameliorate glucocorticoid-induced osteonecrosis of the femoral head in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Cleomiscosin A solubility in DMSO, methanol, and other organic solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin A, a naturally occurring coumarinolignan, has garnered significant interest in the scientific community for its diverse biological activities, including its anti-inflammatory properties. As with any compound intended for research and potential therapeutic development, understanding its solubility characteristics is paramount. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO), methanol, and other common organic solvents. The information presented herein is intended to support researchers in the preparation of stock solutions, formulation development, and the design of in vitro and in vivo studies.

Data Presentation: Solubility of this compound

The solubility of a compound is a critical physical property that dictates its handling, formulation, and bioavailability. The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.

| Solvent | Molar Mass ( g/mol ) | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 125 mg/mL (323.54 mM)[1] | Requires sonication to achieve this concentration. Hygroscopic DMSO can impact solubility. |

| 1.9 mg/mL (4.92 mM)[2] | Sonication is recommended. | ||

| Methanol | 32.04 | Slightly soluble[3] | Quantitative data is not readily available. |

| Chloroform | 119.38 | Soluble[4] | Quantitative data is not readily available. |

| Dichloromethane | 84.93 | Soluble[4] | Quantitative data is not readily available. |

| Ethyl Acetate | 88.11 | Soluble[4] | Quantitative data is not readily available. |

| Acetone | 58.08 | Soluble[4] | Quantitative data is not readily available. |

| Acetonitrile | 41.05 | Slightly soluble (with heating)[3] | Quantitative data is not readily available. |

| Pyridine | 79.10 | Slightly soluble[3] | Quantitative data is not readily available. |

| Water | 18.02 | 543.6 mg/L (estimated) | Poorly soluble in aqueous solutions. |

Note on Discrepancies in DMSO Solubility: The significant variation in the reported solubility of this compound in DMSO (125 mg/mL vs. 1.9 mg/mL) may be attributable to differences in experimental conditions such as the purity of the compound, the grade and water content of the DMSO used, temperature, and the method of dissolution (e.g., duration and intensity of sonication). Researchers should empirically determine the optimal concentration for their specific experimental needs.

Experimental Protocols: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following is a generalized protocol that can be adapted for determining the solubility of this compound.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., DMSO, methanol, analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The amount of excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in a constant temperature bath for a sufficient time (e.g., 24 hours) to allow the undissolved solid to sediment.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The average concentration from replicate samples represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Mandatory Visualization: Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) induced signaling pathways. A key downstream effector of TNF-α is the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of numerous pro-inflammatory genes. The following diagram illustrates the proposed mechanism of action for this compound in the TNF-α/NF-κB signaling cascade.

Caption: Proposed mechanism of this compound on the TNF-α/NF-κB pathway.

References

The Biosynthesis of Cleomiscosin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin A, a coumarinolignan, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, designed to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development. This document details the enzymatic steps, precursor molecules, and potential regulatory mechanisms involved in its formation, supported by available experimental data and protocols.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway, a central route for the synthesis of a vast array of plant secondary metabolites. The pathway converges two distinct branches: the synthesis of the coumarin (B35378) moiety, specifically fraxetin (B1674051), and the formation of the phenylpropanoid unit, coniferyl alcohol. These two precursors then undergo a crucial oxidative coupling reaction to yield the this compound scaffold.

Phenylpropanoid Pathway: The Starting Point

The journey to this compound begins with the amino acid L-phenylalanine. A series of three enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA. This molecule serves as a critical branch point, leading to the biosynthesis of various flavonoids, lignins, and, pertinently, the precursors of this compound.

Biosynthesis of Coniferyl Alcohol

From p-coumaroyl-CoA, the pathway to coniferyl alcohol involves a series of reductions and methylations. Key enzymes in this branch include cinnamoyl-CoA reductase (CCR), ferulate-5-hydroxylase (F5H), caffeic acid O-methyltransferase (COMT), and cinnamyl alcohol dehydrogenase (CAD). These enzymes work in concert to produce coniferyl alcohol, the C6-C3 phenylpropanoid unit of this compound.

Biosynthesis of the Coumarin Precursor: Fraxetin

The formation of the coumarin moiety of this compound, fraxetin, also stems from the phenylpropanoid pathway, specifically from ferulic acid. The biosynthesis of fraxetin from ferulic acid has been elucidated and involves the following key enzymatic steps[1][2][3][4]:

-

Activation of Ferulic Acid: Ferulic acid is first activated to its CoA-thioester, feruloyl-CoA, by the enzyme 4-coumarate-CoA ligase (4CL).

-

Ortho-hydroxylation: Feruloyl-CoA is then hydroxylated at the C6' position by a cytochrome P450 enzyme, feruloyl-CoA 6'-hydroxylase (F6'H1), to form 6'-hydroxyferuloyl-CoA.

-

Lactonization: This intermediate undergoes spontaneous or enzyme-catalyzed (by a coumarin synthase, COSY) intramolecular cyclization (lactonization) to form the coumarin scopoletin[3].

-

Hydroxylation: Finally, scopoletin (B1681571) is hydroxylated at the C8 position by scopoletin 8-hydroxylase (S8H) to yield fraxetin[3][4].

The Crucial Oxidative Coupling Step

The final and defining step in the biosynthesis of this compound is the oxidative coupling of fraxetin and coniferyl alcohol. This reaction is catalyzed by oxidoreductases, with laccases and peroxidases being the most probable candidates[5][6]. These enzymes generate radical species from both fraxetin and coniferyl alcohol, which then couple to form the characteristic dioxin bridge of this compound.

The stereochemistry of this coupling is likely controlled by dirigent proteins (DIRs). While not possessing catalytic activity themselves, DIRs are known to capture and orient the radical intermediates to ensure the formation of a specific stereoisomer[7][8][9][10]. Although the specific DIR involved in this compound biosynthesis has not yet been identified, their involvement is strongly suggested by analogy to the biosynthesis of other lignans (B1203133) and neolignans.

Visualizing the Pathway and Experimental Workflows

To provide a clear and concise understanding of the biosynthetic route and associated experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Caption: General experimental workflow for the study of this compound biosynthesis.

Quantitative Data Summary

While comprehensive quantitative data for the entire this compound biosynthetic pathway is not yet available in the literature, some studies have reported on the quantification of this compound in plant extracts and the kinetics of related enzymes.

Table 1: Quantitative Analysis of this compound in Cleome viscosa

| Plant Part | Extraction Method | Analytical Method | Concentration (µg/mL) | Reference |

| Seeds | Methanol (B129727) | HPLC-DAD | 20-100 (in linear range) | [11][12] |

Table 2: Kinetic Parameters of Laccase with Coumarin Substrates

| Enzyme Source | Substrate | Km (µM) | Reference |

| Fungal Laccase | Various Coumarins | 0.87 ± 0.07 to 2.74 ± 0.29 | [5] |

| Cerrena sp. RSD1 | ABTS | 36 | [13] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound biosynthesis.

Protocol 1: Extraction and Quantification of this compound from Cleome viscosa Seeds by HPLC

This protocol is adapted from the methods described by Chattopadhyay et al. (2007)[11][12].

1. Plant Material and Extraction:

- Air-dry seeds of Cleome viscosa in the shade and grind to a coarse powder.

- Extract the powdered seeds with methanol at room temperature with continuous stirring for 24 hours.

- Filter the extract and concentrate under reduced pressure using a rotary evaporator.

2. HPLC Analysis:

- System: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.

- Column: Waters Symmetry C18 column (250 x 4.6 mm, 5.0 µm particle size).

- Mobile Phase: Isocratic elution with a mixture of acetonitrile-methanol (1:2, v/v) and acetic acid-water (0.5:99.5, v/v) in a 40:60 (v/v) ratio.

- Flow Rate: 1.0 mL/min.

- Detection: 326 nm.

- Quantification: Prepare a standard curve of pure this compound (e.g., in the range of 20-100 µg/mL). The concentration in the extract is determined by comparing the peak area with the standard curve.

Protocol 2: Laccase Activity Assay

This is a general protocol for determining laccase activity, which can be adapted for coumarin substrates.

1. Reagents:

- Buffer: 100 mM sodium acetate (B1210297) buffer (pH 5.0).

- Substrate: 10 mM stock solution of a suitable substrate (e.g., ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)]) in buffer.

- Enzyme Solution: A purified or partially purified laccase solution.

2. Assay Procedure:

- In a 1 mL cuvette, mix 900 µL of buffer and 50 µL of the substrate stock solution.

- Initiate the reaction by adding 50 µL of the enzyme solution.

- Monitor the change in absorbance at the appropriate wavelength for the oxidized substrate (e.g., 420 nm for ABTS) over time using a spectrophotometer.

- One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute under the specified conditions.

Protocol 3: Heterologous Expression of Plant Biosynthetic Enzymes

This is a generalized workflow for the expression of plant enzymes in a heterologous host like E. coli or yeast.

1. Gene Cloning:

- Isolate total RNA from the plant tissue of interest.

- Synthesize cDNA using reverse transcriptase.

- Amplify the target gene (e.g., laccase, peroxidase, DIR) by PCR using specific primers.

- Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli, pYES2 for yeast).

2. Transformation and Expression:

- Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3), Saccharomyces cerevisiae).

- Grow the transformed cells in appropriate media to a desired cell density.

- Induce protein expression with a suitable inducer (e.g., IPTG for E. coli, galactose for yeast).

3. Protein Purification and Characterization:

- Harvest the cells and lyse them to release the protein.

- Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

- Verify the purity and molecular weight of the protein by SDS-PAGE.

- Confirm the identity of the protein by Western blotting or mass spectrometry.

- Perform enzyme activity assays with the purified protein to characterize its function.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of the intricate metabolic networks within plants. While the general pathway has been outlined, further research is required to fully elucidate the specific enzymes and regulatory mechanisms involved, particularly in high-yielding plant species like Cleome viscosa. The identification and characterization of the specific laccase/peroxidase and dirigent protein responsible for the final coupling step will be a significant advancement. Furthermore, metabolic engineering approaches in microbial hosts, leveraging the knowledge of the biosynthetic pathway, could provide a sustainable platform for the production of this compound and its derivatives for pharmaceutical applications. This technical guide serves as a foundation for these future research endeavors, providing the necessary background and experimental frameworks to accelerate discoveries in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Engineering yeast to produce fraxetin from ferulic acid and lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative coupling of coumarins catalyzed by laccase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dirigent protein subfamily function and structure in terrestrial plant phenol metabolism [pubmed.ncbi.nlm.nih.gov]

- 9. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-performance liquid chromatographic method for identification and quantification of two isomeric coumarinolignoids-cleomiscosin A and cleomiscosin B-in extracts of Cleome viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Coumarinolignans from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of coumarinolignans, a class of natural phenolic compounds derived from plants. It delves into their therapeutic potential, summarizing key quantitative data, detailing experimental methodologies for their evaluation, and illustrating the cellular signaling pathways they modulate.

Introduction to Coumarinolignans

Coumarinolignans are hybrid molecules formed by the fusion of a coumarin (B35378) and a lignan (B3055560) moiety. They are found in various plant species and have garnered significant interest in the scientific community for their diverse pharmacological properties. These compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects, making them promising candidates for drug discovery and development. This guide will explore the scientific evidence supporting these activities and provide the necessary technical details for researchers in the field.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of selected coumarinolignans from various plant extracts. This data is crucial for comparing the potency and efficacy of different compounds.

Table 1: Anticancer and Cytotoxic Activities of Coumarinolignans

| Coumarinolignan | Cancer Cell Line | Assay | IC50 / Activity | Source |

| Hydnocarpin (B1239555) | Murine L-1210 Leukemia | Cytotoxicity | Moderately Active | [1] |

| Hydnocarpin | Human KB (Nasopharynx) | Cytotoxicity | Good Activity | [1] |

| Hydnocarpin | Human Colon Adenocarcinoma | Cytotoxicity | Good Activity | [1] |

| Hydnocarpin | Human Osteosarcoma | Cytotoxicity | Good Activity | [1] |

| Hydnocarpin | HeLa-S3 (Uterine) | Cytotoxicity | Good Activity | [1] |

| Hydnocarpin | Glioma | Cytotoxicity | Active | [1] |

| Hydnocarpin | Tmolt3 Leukemia | Cytotoxicity | Significant Activity | [1] |

| Neohydnocarpin | Tmolt3 Leukemia | Cytotoxicity | Significant Activity | [1] |

| Hydnocarpin D | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Proliferation | Suppressed Proliferation | [2] |

| Cleomiscosin A, B, C | Cancer Cell Lines | Cytotoxicity | Noteworthy Cytotoxicity | [3] |

Table 2: Anti-inflammatory and Antioxidant Activities of Coumarinolignans

| Coumarinolignan | Activity | Assay/Model | Results | Source |

| Hydnocarpin | Anti-inflammatory | In vivo (mice) | Good Activity | [1] |

| Synthetic Coumarinolignan (Compound 2) | Anti-inflammatory | LPS-induced endotoxemia | 66.41% inhibition of IL-1β, 62.56% inhibition of TNF-α, 43.15% inhibition of IL-6 | [4] |

| Walthindicin A | Antioxidant (ROS Inhibition) | HeLa Cells | Higher activity than ascorbic acid at 20 µg/mL | [5][6] |

| Known analog (Compound 6) | Antioxidant (ROS Inhibition) | HeLa Cells | Higher activity than ascorbic acid at 20 µg/mL | [5][6] |

| Walthindicin A | NF-κB Inhibitory Activity | Luc-HEK-293 Cells | Concentration-dependent inhibition | [5][6] |

| Known analog (Compound 6) | NF-κB Inhibitory Activity | Luc-HEK-293 Cells | Concentration-dependent inhibition | [5][6] |

| This compound | Antioxidant | LDL oxidation (Cu2+) | IC50 of 29.5 µM | [7] |

| Cleomiscosin C | Antioxidant | LDL oxidation (AAPH) | IC50 of 11.9 µM | [7] |

| Silybin (Flavonolignan) | Antioxidant | Rat model of NASH | Decreased lipid peroxidation and O2∙− release | [8] |

Table 3: Other Biological Activities

| Coumarinolignan | Activity | Model | Results | Source |

| Hydnowightin | Hypolipidemic | In vivo (mice) | Lowered serum cholesterol and triglycerides at 8 mg/kg/day | [1] |

| Hydnocarpin | Hypolipidemic | In vivo (mice) | Lowered serum cholesterol and triglycerides at 8 mg/kg/day | [1] |

| Neohydnocarpin | Hypolipidemic | In vivo (mice) | Lowered serum cholesterol and triglycerides at 8 mg/kg/day | [1] |

| Silybin (Flavonolignan) | Hepatoprotective | Animal and human models | Demonstrated hepatoprotective effects | [8][9][10] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides protocols for key experiments used to evaluate the biological activities of coumarinolignans.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[12]

Protocol:

-

Cell Seeding:

-

Culture cells in a 96-well plate at a desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15]

-

-

Compound Treatment:

-

Prepare serial dilutions of the coumarinolignan extracts or isolated compounds in a suitable solvent (e.g., DMSO). The final solvent concentration should be non-toxic to the cells (typically <0.5%).[15]

-

Remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.[14]

-

Add a solubilization solution (e.g., 100-150 µL of DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][15]

-

Mix thoroughly by gentle pipetting or by using an orbital shaker for about 15 minutes.[15]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[16][17][18]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[18][19]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Store this solution in the dark as it is light-sensitive.[16]

-

Prepare various concentrations of the test coumarinolignan and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

-

-

Reaction Mixture:

-

In a 96-well plate or cuvettes, mix a specific volume of the test sample or standard with the DPPH working solution. A typical ratio is an equal volume of the sample and DPPH solution.[16]

-

Include a blank control containing only the solvent and the DPPH solution.

-

-

Incubation:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be calculated from a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Coumarinolignans exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell survival, and proliferation.[20][21] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Several coumarinolignans have been shown to inhibit NF-κB activation.[5][6]

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and degradation of the inhibitory IκB proteins. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the expression of target genes.[20]

Caption: NF-κB signaling pathway and points of inhibition by coumarinolignans.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[22][23] The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[22] The aberrant activation of these pathways is frequently observed in cancer.

Coumarins and their derivatives have been shown to affect these pathways, contributing to their anticancer effects.[24][25][26]

Caption: MAPK/ERK signaling pathway and potential modulation by coumarinolignans.

Experimental Workflow for Evaluating Biological Activity

The following diagram illustrates a typical workflow for the investigation of the biological activities of coumarinolignans from plant extracts.

Caption: General experimental workflow for coumarinolignan bioactivity studies.

Conclusion

Coumarinolignans from plant extracts represent a valuable source of bioactive compounds with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antioxidant, and hepatoprotective activities warrant further investigation. The data, protocols, and mechanistic insights provided in this guide aim to facilitate future research and development in this promising area of natural product chemistry and pharmacology. The continued exploration of coumarinolignans may lead to the discovery of novel therapeutic agents for a range of human diseases.

References

- 1. Hypolipidemic, anti-inflammatory, and antineoplastic activity and cytotoxicity of flavonolignans isolated from Hydnocarpus wightiana seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of hydnocarpin D on T-cell acute lymphoblastic leukemia via induction of autophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational assessment of the radical scavenging activity of cleomiscosin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New synthetic coumarinolignans as attenuators of pro-inflammatory cytokines in LPS-induced sepsis and carrageenan-induced paw oedema models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coumarinolignans with Reactive Oxygen Species (ROS) and NF-κB Inhibitory Activities from the Roots of Waltheria indica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarinolignans with Reactive Oxygen Species (ROS) and NF-κB Inhibitory Activities from the Roots of Waltheria indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant activity of cleomiscosins A and C isolated from Acer okamotoanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and Hepatoprotective Effects of Silibinin in a Rat Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hrpub.org [hrpub.org]

- 10. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. marinebiology.pt [marinebiology.pt]

- 19. mdpi.com [mdpi.com]

- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 24. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 25. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Review on Anti-Tumor Mechanisms of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Screening of Cleomiscosin A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin A, a coumarinolignan found in various plant species, has garnered significant interest within the scientific community due to its potential therapeutic properties. Preliminary research has highlighted its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the in vitro screening of this compound's bioactivity, offering detailed experimental protocols, a summary of quantitative data, and visualizations of the putative signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data reported for the in vitro bioactivity of this compound. These values provide a benchmark for its potency across different biological assays.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time (hours) |

| A549 | Human Lung Carcinoma | MTT | 133 µg/mL | Not Specified |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antioxidant Activity of this compound

| Assay | Radical | IC50 Value (µg/mL) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 43.2 - 58.4 |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 12.8 - 44.3 |

Table 3: Anti-inflammatory Activity of a Mixture Containing this compound, B, and C in LPS-Stimulated Murine Peritoneal Macrophages

| Mediator | Treatment (mg/kg/day, oral) | % Inhibition vs. Stimulated Control |

| Nitric Oxide | 10 | 20% |

| 30 | 40% | |

| 100 | 55% | |

| TNF-α | 10 | 30% |

| 30 | 50% | |

| 100 | 70% | |

| IL-6 | 10 | 25% |

| 30 | 45% | |

| 100 | 60% |

Note: This data is from a study on the combined effects of this compound, B, and C. Specific IC50 values for this compound in anti-inflammatory assays are not yet widely available.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and further investigation of this compound's bioactivity.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Appropriate cancer cell lines (e.g., A549, MCF-7, HeLa)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Workflow for the MTT cytotoxicity assay.

Antioxidant Activity Assessment

This assay measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound stock solution (in methanol)

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol.

-

Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or control solutions at different concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

This assay evaluates the capacity of this compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

-

This compound stock solution

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate-buffered saline (PBS) or ethanol (B145695)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

ABTS Radical Generation: Mix equal volumes of ABTS and potassium persulfate solutions and allow them to react in the dark for 12-16 hours to form the ABTS radical cation (ABTS•+).

-

Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Reaction: In a 96-well plate, add 180 µL of the ABTS•+ working solution to 20 µL of the sample or control solutions at different concentrations.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

Workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity Assessment in Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

96-well sterile culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an unstimulated control.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control and determine the IC50 value.

Putative Signaling Pathways

The precise molecular mechanisms underlying the bioactivity of this compound are still under investigation. However, based on studies of structurally related coumarinolignans, several key signaling pathways are likely to be involved.

Anticancer Activity: Induction of Apoptosis

This compound's cytotoxic effect on cancer cells is likely mediated through the induction of apoptosis, or programmed cell death. This process is thought to involve the intrinsic (mitochondrial) pathway.

Proposed intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory and Anticancer Activity: Modulation of Key Signaling Pathways

The anti-inflammatory and anticancer effects of this compound may also be attributed to its ability to modulate key signaling pathways that regulate inflammation, cell survival, and proliferation, such as the NF-κB, PI3K/Akt, and MAPK pathways.

Proposed modulation of NF-κB, PI3K/Akt, and MAPK pathways by this compound.

Conclusion

The preliminary in vitro data for this compound demonstrate its potential as a multi-target bioactive compound with promising anticancer, antioxidant, and anti-inflammatory properties. The experimental protocols and data presented in this guide serve as a foundation for further research and development. Future studies should focus on elucidating the precise molecular targets and signaling pathways of this compound, expanding the scope of in vitro testing to a wider range of cell lines, and progressing to in vivo models to validate its therapeutic potential. The continued investigation of this compound holds promise for the development of novel and effective therapies for a variety of diseases.

A Comprehensive Review of the Therapeutic Potential of Cleomiscosin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cleomiscosin A, a naturally occurring coumarinolignan, has emerged as a compound of significant interest in the field of drug discovery due to its diverse pharmacological activities. Isolated from various plant species, this complex heterocyclic compound has demonstrated promising anticancer, anti-inflammatory, antioxidant, and hepatoprotective properties in a range of preclinical studies. This technical guide provides a comprehensive review of the current state of research on this compound, focusing on its therapeutic potential, mechanisms of action, and available experimental data. The information is tailored for researchers, scientists, and drug development professionals seeking to explore the potential of this compound in various therapeutic areas.

Therapeutic Potential and Biological Activities

This compound exhibits a spectrum of biological activities that underscore its potential as a therapeutic agent. The primary areas of investigation include its efficacy as an anticancer and anti-inflammatory agent, with additional studies highlighting its antioxidant and liver-protective roles.

Anticancer Activity